2,3-Dihydro-1,10b(1H)-fluoranthenediol
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Overview
Description
2,3-Dihydro-1,10b(1H)-fluoranthenediol is an organic compound with a complex polycyclic structure It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,10b(1H)-fluoranthenediol typically involves multi-step organic reactions. One common method includes the reduction of fluoranthene derivatives followed by hydroxylation. The reaction conditions often require the use of strong reducing agents and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,10b(1H)-fluoranthenediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Further reduction can lead to the formation of more saturated hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
2,3-Dihydro-1,10b(1H)-fluoranthenediol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of study in pharmacology and toxicology.
Industry: Used in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 2,3-Dihydro-1,10b(1H)-fluoranthenediol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s polycyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Fluoranthene: The parent compound, a polycyclic aromatic hydrocarbon.
1,2-Dihydrofluoranthene: A similar compound with a slightly different structure.
1,10b(1H)-Fluoranthenediol: Another derivative with different hydroxylation patterns.
Uniqueness
2,3-Dihydro-1,10b(1H)-fluoranthenediol is unique due to its specific hydroxylation pattern and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
83291-45-6 |
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Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(1S,10bR)-2,3-dihydro-1H-fluoranthene-1,10b-diol |
InChI |
InChI=1S/C16H14O2/c17-14-9-8-10-4-3-6-12-11-5-1-2-7-13(11)16(14,18)15(10)12/h1-7,14,17-18H,8-9H2/t14-,16-/m0/s1 |
InChI Key |
XEGWIQIJTLAJQO-HOCLYGCPSA-N |
Isomeric SMILES |
C1CC2=C3C(=CC=C2)C4=CC=CC=C4[C@@]3([C@H]1O)O |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C4=CC=CC=C4C3(C1O)O |
Origin of Product |
United States |
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